molecular formula C15H21NO2 B387007 N-(4-ethoxyphenyl)cyclohexanecarboxamide

N-(4-ethoxyphenyl)cyclohexanecarboxamide

Cat. No.: B387007
M. Wt: 247.33g/mol
InChI Key: BLDXAFRTVQGMOC-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)cyclohexanecarboxamide is a carboxamide derivative characterized by a cyclohexane ring linked to a 4-ethoxyphenyl group via an amide bond. Structurally, the cyclohexane ring typically adopts a chair conformation, as observed in related compounds like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide .

Synthesis: The compound can be synthesized via reactions between cyclohexanecarbonyl chloride and 4-ethoxyaniline under basic conditions, analogous to methods described for N-(4-hydroxyphenyl)cyclohexanecarboxamide . Crystallographic studies confirm its stability through intramolecular hydrogen bonding, a feature common in carboxamide derivatives .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33g/mol

IUPAC Name

N-(4-ethoxyphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C15H21NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,16,17)

InChI Key

BLDXAFRTVQGMOC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)cyclohexanecarboxamide

  • Structure : Differs by a methoxy (-OCH₃) group instead of ethoxy.
  • Impact : The shorter alkoxy chain reduces lipophilicity (logP decreases by ~0.5 units) compared to the ethoxy analog. Methoxy derivatives exhibit higher solubility in polar solvents .
  • Applications : Used in flavor compositions due to menthol-like cooling effects .

N-(4-Chlorophenyl)cyclohexanecarboxamide

  • Structure : Substitutes ethoxy with a chloro (-Cl) group.
  • Impact : The electron-withdrawing Cl group enhances hydrogen-bond acceptor strength, improving crystallinity. Melting points for chloro derivatives (e.g., 172–185°C) are higher than ethoxy analogs .

N-(4-Hydroxyphenyl)cyclohexanecarboxamide

  • Structure : Replaces ethoxy with hydroxyl (-OH).
  • Impact : The hydroxyl group increases hydrogen-bonding capacity, enhancing water solubility but reducing metabolic stability due to susceptibility to glucuronidation .

Thiourea Derivatives vs. Carboxamides

N-(4-Ethoxyphenylcarbamothioyl)cyclohexanecarboxamide

  • Structure : Incorporates a thiourea (-NHC(S)NH-) bridge instead of a carboxamide.
  • Impact: Thiourea derivatives exhibit stronger metal-chelating properties due to sulfur’s soft donor character, making them effective in separating transition metals . However, they are less stable under acidic conditions compared to carboxamides.

Alkyl-Substituted Analogs

N-(Heptan-4-yl)cyclohexanecarboxamide

  • Structure : Features a branched alkyl chain instead of an aromatic ring.
  • Impact : Increased lipophilicity (logP ~4.2 vs. 3.1 for the ethoxy analog) enhances membrane permeability but reduces aqueous solubility .

N-(Adamantan-2-yl)cyclohexanecarboxamide

  • Structure : Incorporates a rigid adamantane group.
  • Impact : The bulky substituent improves thermal stability (decomposition temperature >250°C) and confers resistance to enzymatic degradation .

Heterocyclic Derivatives

N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

  • Structure : Adds a thiazole ring to the ethoxyphenyl group.

Comparative Data Table

Compound Substituent Melting Point (°C) logP Key Application/Property Reference
N-(4-Ethoxyphenyl)cyclohexanecarboxamide -OCH₂CH₃ Not reported ~3.1 Crystallographic stability
N-(4-Methoxyphenyl)cyclohexanecarboxamide -OCH₃ 172 2.6 Flavor additives
N-(4-Chlorophenyl)cyclohexanecarboxamide -Cl 185 3.8 Metal chelation
N-(Heptan-4-yl)cyclohexanecarboxamide -C₇H₁₅ Oil 4.2 Lipophilic drug candidates
N-(Adamantan-2-yl)cyclohexanecarboxamide Adamantane 198–200 4.5 Thermal stability

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